3-(o-Tolyl)thietan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Tolyl)thietan-3-ol is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietan-3-ol ring substituted with an o-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of o-tolylmagnesium bromide with thietan-3-one under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-(o-Tolyl)thietan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Tolyl)thietan-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thietanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thietanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(o-Tolyl)thietan-3-ol involves its interaction with molecular targets through its sulfur-containing ring. The compound can act as a bioisostere for carboxylic acids, mimicking their interactions with enzymes and receptors . This property makes it useful in drug design, where it can modulate the activity of biological targets such as cyclooxygenase and lipoxygenase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-ol: A simpler thietane derivative without the o-tolyl group.
Oxetan-3-ol: A four-membered oxygen-containing ring that serves as an isostere for carboxylic acids.
Thiacyclobutan-3-ol: Another sulfur-containing heterocycle with similar properties.
Uniqueness
3-(o-Tolyl)thietan-3-ol is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties to the molecule. This substitution can enhance its interactions with biological targets and improve its pharmacokinetic properties compared to simpler thietane derivatives .
Eigenschaften
Molekularformel |
C10H12OS |
---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3-(2-methylphenyl)thietan-3-ol |
InChI |
InChI=1S/C10H12OS/c1-8-4-2-3-5-9(8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3 |
InChI-Schlüssel |
KIWCVAUXVUUCKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2(CSC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.